ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the cyclization of amido-nitriles. One method involves the reaction of nitriles with amines under mild conditions, often using a nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its functional group compatibility and the ability to include various substituents.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of the imidazole ring followed by functionalization. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound also features an imidazole ring and has been studied for its antitumor activities.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Known for its antimicrobial activity.
Uniqueness
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Biological Activity
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has been studied for its ability to inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies have indicated that it may inhibit viral replication in specific viral models, potentially serving as a lead compound for antiviral drug development.
Table 2: Antiviral Activity Against Selected Viruses
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Table 3: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial and viral replication.
- Modulation of Receptor Signaling : It can interact with cellular receptors, influencing pathways that regulate cell growth and apoptosis.
Study on Anticancer Properties
In a study assessing the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 3.5 µM, demonstrating significant potential as an anticancer agent .
Antiviral Efficacy Evaluation
Another study focused on the antiviral efficacy against Hepatitis C virus using a replicon system. The compound displayed an EC50 value below 1 µM, indicating strong antiviral activity and suggesting further exploration for therapeutic applications against hepatitis .
Properties
IUPAC Name |
ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6(9)7-10-4-5-11(7)2/h4-6H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBADDXIMYOKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.